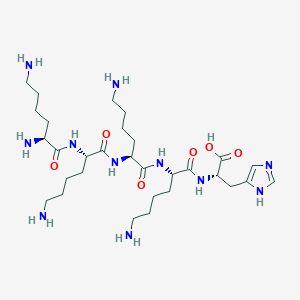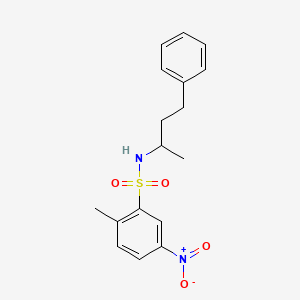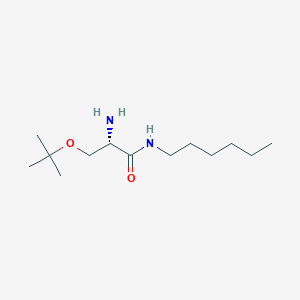
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine is a peptide composed of four lysine residues and one histidine residue. This compound is of interest due to its unique structure and potential applications in various fields such as biochemistry, medicine, and materials science. The presence of multiple lysine residues makes it a basic peptide, which can interact with negatively charged molecules, while the histidine residue can participate in various biochemical reactions due to its imidazole side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide can be inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, affecting the peptide’s properties.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups on lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide can be used.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Acylated or alkylated lysine residues.
Applications De Recherche Scientifique
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Medicine: Potential therapeutic applications due to its ability to interact with cell membranes and other biological molecules.
Materials Science: Can be used in the development of biomaterials and nanomaterials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine involves its interaction with various molecular targets. The lysine residues can form ionic bonds with negatively charged molecules, while the histidine residue can participate in catalytic reactions due to its imidazole side chain. These interactions can affect cellular processes, enzyme activities, and molecular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysyl-L-lysine: A simpler peptide with two lysine residues.
L-Lysyl-L-histidine: A peptide with one lysine and one histidine residue.
L-Histidyl-L-lysine: A peptide with one histidine and one lysine residue.
Uniqueness
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidine is unique due to its combination of multiple lysine residues and a single histidine residue. This structure provides a balance of basicity and catalytic potential, making it suitable for a wide range of applications in biochemistry, medicine, and materials science.
Propriétés
Numéro CAS |
923018-34-2 |
|---|---|
Formule moléculaire |
C30H57N11O6 |
Poids moléculaire |
667.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H57N11O6/c31-13-5-1-9-21(35)26(42)38-22(10-2-6-14-32)27(43)39-23(11-3-7-15-33)28(44)40-24(12-4-8-16-34)29(45)41-25(30(46)47)17-20-18-36-19-37-20/h18-19,21-25H,1-17,31-35H2,(H,36,37)(H,38,42)(H,39,43)(H,40,44)(H,41,45)(H,46,47)/t21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
PAPKUGBYQBALKN-KEOOTSPTSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)


![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)

![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)
![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)


